molecular formula C18H19NO3 B5368408 Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5368408
M. Wt: 297.3 g/mol
InChI Key: NKQHEMPXJALPAD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a hexahydroquinoline derivative characterized by a fused bicyclic system comprising a partially saturated quinoline scaffold. Its structure includes a methyl ester at position 3, a methyl group at position 2, and a phenyl substituent at position 2. The compound crystallizes in a monoclinic system (space group P21/c) with distinct puckering conformations in the dihydropyridine and cyclohexanone rings, stabilized by intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds . Its synthesis typically involves Hantzsch-type multicomponent reactions in aqueous media, yielding high purity and crystallinity .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-15(18(21)22-2)16(12-7-4-3-5-8-12)17-13(19-11)9-6-10-14(17)20/h3-5,7-8,16,19H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHEMPXJALPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 1,3-cyclohexanedione, an aromatic aldehyde, and an amine in the presence of a catalyst. For example, a mixture of 1,3-cyclohexanedione, 3-methoxybenzaldehyde, and 3-amino-2-butenoic acid methyl ester in ethanol can be refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.

Scientific Research Applications

Methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Features of Selected Hexahydroquinoline Derivatives

Compound Name Substituents (Positions) Crystallographic Data (Space Group) Melting Point (°C) Key Interactions
Compound A (Target) 2-Me, 4-Ph, 3-COOMe P21/c Not reported N–H⋯O, C–H⋯O
Ethyl 2-methyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate (B ) 2-Me, 4-Ph, 3-COOEt P1 Not reported N–H⋯O, C–H⋯O
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (C ) 2-Me, 4-(4-OMe-Ph), 3-COOMe P21/c Not reported N–H⋯O, π-π stacking
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (D ) 2,7,7-Me, 4-(5-Br-2-OH-Ph), 3-COOEt P1 Not reported O–H⋯O, N–H⋯O
Pyridin-3-yl methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (E ) 2-Me, 4-(4-Cl-Ph), 3-COO(Pyridin-3-yl) Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in E ) enhance molecular polarity and crystallinity compared to electron-donating groups (e.g., OMe in C ) .
  • Ester Group Variation : Ethyl esters (B , D ) exhibit slightly lower melting points and altered solubility profiles compared to methyl esters (A , C ) due to increased hydrophobicity .
  • Crystal Packing : Compounds with bulky substituents (e.g., D ) adopt distinct packing modes, often involving halogen bonds or π-π interactions absent in simpler analogs like A .

Key Observations :

  • Phenyl Substituents : Chloro (E ) and bromo (D ) groups enhance bioactivity due to improved lipophilicity and target binding .
  • Ester Groups : Methyl esters (A , C ) show better pharmacokinetic profiles than ethyl esters in preliminary assays .

Key Observations :

  • Green Chemistry : Aqueous or solvent-free methods (A , C ) offer eco-friendly advantages over DMF-based syntheses (E ) .
  • Yield Optimization : Microwave-assisted synthesis (B ) achieves higher yields than traditional reflux methods .

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